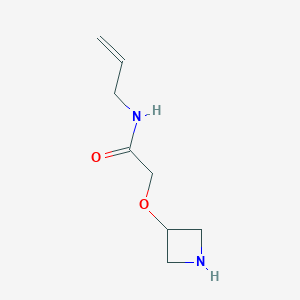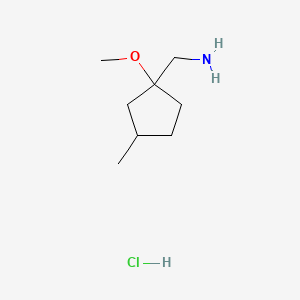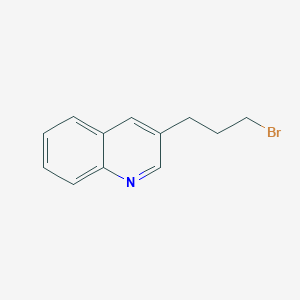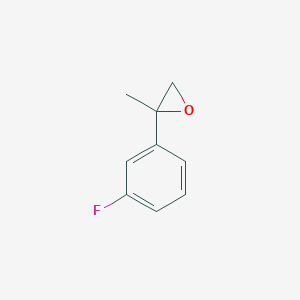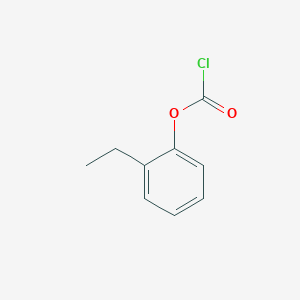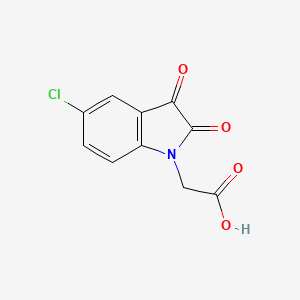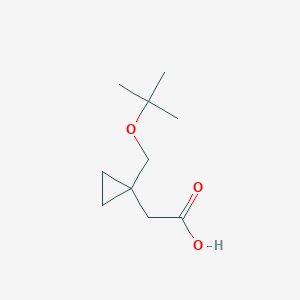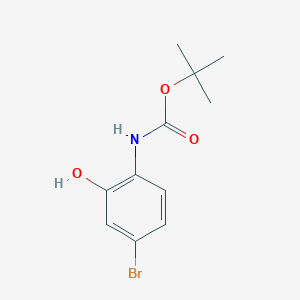
tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-bromo-2-hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate typically involves the reaction of 4-bromo-2-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert it to a methoxy group.
Coupling Reactions: The compound can undergo Suzuki coupling reactions due to the presence of the bromine atom, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of quinones.
Reduction: Formation of methoxy derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of biaryl compounds through Suzuki coupling reactions.
Biology:
- Investigated for its potential as a pharmacophore in drug design due to its structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is largely dependent on its chemical reactivity. The presence of the bromine atom allows for various substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential drug design.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-hydroxyphenyl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl N-(4-bromophenyl)carbamate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a phenyl group, altering its chemical properties and reactivity.
Uniqueness: tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate is unique due to the presence of both the bromine atom and the hydroxyl group, which provide a combination of reactivity and potential for hydrogen bonding. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
Clé InChI |
XCHTVFLVRQJZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
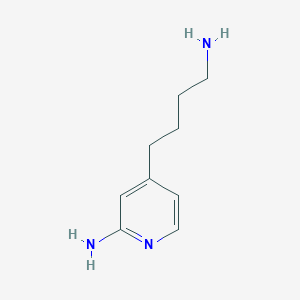
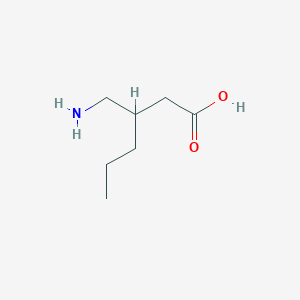

![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
